molecular formula C18H28N4O4 B1378054 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate CAS No. 1220040-03-8

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate

Cat. No.: B1378054
CAS No.: 1220040-03-8
M. Wt: 364.4 g/mol
InChI Key: XPUJSYSSZGCEMF-UHFFFAOYSA-N
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Description

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a carbamimidoyl group attached to a phenyl ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate typically involves multiple steps:

    Formation of the piperazine core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Boc protecting group: The piperazine core is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

    Attachment of the carbamimidoyl group: The Boc-protected piperazine is reacted with an appropriate carbamimidoyl chloride derivative in the presence of a base to form the carbamimidoyl-phenyl group.

    Formation of the acetate salt: The final step involves the reaction of the intermediate compound with acetic acid to form the acetate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and solvent extraction.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the Boc group.

Scientific Research Applications

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The Boc protecting group can be removed under acidic conditions, revealing the active piperazine core that can interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-4-(4-carbamoyl-phenyl)-piperazine acetate: Similar structure but with a carbamoyl group instead of a carbamimidoyl group.

    1-Boc-4-(4-nitrophenyl)-piperazine acetate: Similar structure but with a nitro group instead of a carbamimidoyl group.

    1-Boc-4-(4-aminophenyl)-piperazine acetate: Similar structure but with an amino group instead of a carbamimidoyl group.

Uniqueness

1-Boc-4-(4-carbamimidoyl-phenyl)-piperazine acetate is unique due to the presence of the carbamimidoyl group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with other functional groups, making this compound valuable for targeted research applications.

Properties

IUPAC Name

acetic acid;tert-butyl 4-(4-carbamimidoylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2.C2H4O2/c1-16(2,3)22-15(21)20-10-8-19(9-11-20)13-6-4-12(5-7-13)14(17)18;1-2(3)4/h4-7H,8-11H2,1-3H3,(H3,17,18);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUJSYSSZGCEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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